molecular formula C24H16Cl2N2O2 B2707659 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 402951-63-7

6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2707659
CAS No.: 402951-63-7
M. Wt: 435.3
InChI Key: OFUKKSPZMKXLAN-UHFFFAOYSA-N
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Description

This quinoline derivative features a 6-chloro-substituted quinoline core, a 4-phenyl group, and a 5-(2-chlorophenyl)-4,5-dihydroisoxazole moiety at the 3-position. While direct pharmacological data are unavailable in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

CAS No.

402951-63-7

Molecular Formula

C24H16Cl2N2O2

Molecular Weight

435.3

IUPAC Name

6-chloro-3-[5-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C24H16Cl2N2O2/c25-15-10-11-19-17(12-15)22(14-6-2-1-3-7-14)23(24(29)27-19)20-13-21(30-28-20)16-8-4-5-9-18(16)26/h1-12,21H,13H2,(H,27,29)

InChI Key

OFUKKSPZMKXLAN-UHFFFAOYSA-N

SMILES

C1C(ON=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C22H18ClN3O
  • Molecular Weight : 373.85 g/mol
  • CAS Number : 112853-60-8

This compound features a quinoline core, substituted with a chloro group and an isoxazole moiety, which are crucial for its biological activity.

Physical Properties

PropertyValue
Melting PointNot available
SolubilityNot specified
LogP3.5
PSA (Polar Surface Area)50.5 Ų

Antimicrobial Activity

Research indicates that derivatives of quinoline and isoxazole compounds exhibit significant antimicrobial properties. The compound in focus has shown promising activity against various strains of bacteria and fungi. For example, in vitro studies demonstrated that it inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Case Study: Antifungal Activity

A notable study evaluated the antifungal properties of similar compounds, revealing that halogenated derivatives exhibited enhanced efficacy against Aspergillus fumigatus. While specific data on our compound is limited, the structural similarities suggest potential for comparable activity .

Anticancer Properties

The quinoline scaffold is known for its anticancer potential. Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies suggest that it may inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death .

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Topoisomerase II inhibition

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that our compound may also possess these properties, although specific studies are yet to confirm this .

Synthesis Methods

The synthesis of This compound typically involves multi-step reactions including:

  • Formation of Isoxazole Ring : The initial step involves cyclization reactions using appropriate precursors.
  • Quinoline Synthesis : Following the formation of the isoxazole, quinoline derivatives are synthesized through condensation reactions.
  • Chlorination : The final step incorporates the chloro substituent via electrophilic aromatic substitution.

Comparison with Similar Compounds

Structural Modifications in the Heterocyclic Moiety

Dihydroisoxazole vs. Dihydropyrazole Derivatives
  • Target Compound : The 4,5-dihydroisoxazole ring introduces a rigid, oxygen-containing heterocycle, enhancing metabolic stability compared to nitrogen-rich analogs like dihydropyrazoles .
  • Analog (): 6-Chloro-3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one replaces isoxazole with dihydropyrazole.
Substituent Effects on the Aromatic Ring
  • 2-Chlorophenyl (Target) : The electron-withdrawing chlorine at the ortho position increases lipophilicity (logP ~4.5 estimated) and may sterically hinder interactions with flat binding pockets .
  • Methoxyphenyl (): The 4-methoxy group in 6-chloro-3-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one enhances electron density, which could favor π-π stacking interactions but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The dihydroisoxazole ring may resist cytochrome P450-mediated oxidation better than dihydropyrazoles, which are prone to N-dealkylation .

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